![molecular formula C8H17ClOS B13893047 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is an organic compound with the molecular formula C7H15ClOS. This compound is characterized by the presence of a chloroethyl group, a sulfanyl group, and an ethoxy group attached to a methylpropane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane typically involves the reaction of 2-chloroethanol with 2-methylpropane-2-thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 2-chloroethanol, 2-methylpropane-2-thiol, and a suitable base such as sodium hydroxide or potassium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloroethyl group can be reduced to form an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Hydroxyethyl, aminoethyl, or thioethyl derivatives.
Aplicaciones Científicas De Investigación
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane involves its interaction with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution reactions, while the sulfanyl group can participate in oxidation and reduction reactions. These interactions enable the compound to modify other molecules and participate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[(2-Chloroethyl)sulfonyl]ethoxy}ethanamine: Similar structure but contains a sulfonyl group instead of a sulfanyl group.
1-Chloro-2-[(2-{2-[(2-chloroethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethane: Contains additional ethoxy and sulfanyl groups.
Uniqueness
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H17ClOS |
|---|---|
Peso molecular |
196.74 g/mol |
Nombre IUPAC |
2-[2-(2-chloroethylsulfanyl)ethoxy]-2-methylpropane |
InChI |
InChI=1S/C8H17ClOS/c1-8(2,3)10-5-7-11-6-4-9/h4-7H2,1-3H3 |
Clave InChI |
YVILEKRSPUANNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
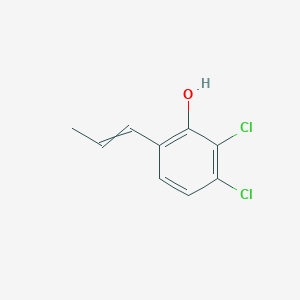
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
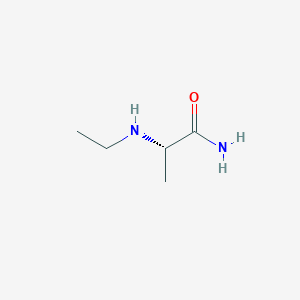
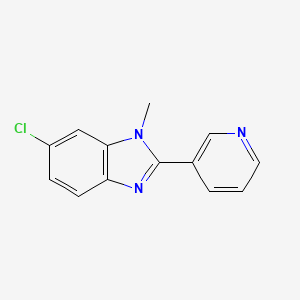
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
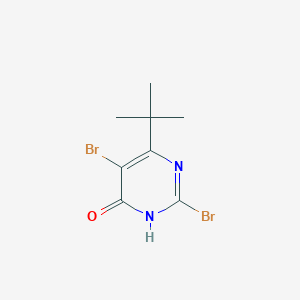
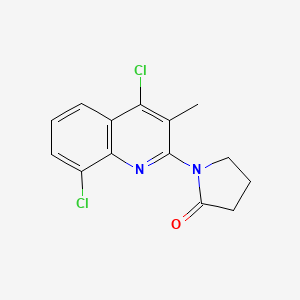
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
